N-[2-[(2-hydroxyethyl)amino]ethyl]-(3beta)-cholest-5-ene-3-carboxamide
Overview
Description
- The compound’s full name is N-[2-[(2-hydroxyethyl)amino]ethyl]-(3β)-cholest-5-ene-3-carboxamide .
- OH-Chol is a cholesterol derivative modified with a cationic amino group.
- It has been used in various applications, including siRNA delivery and gene silencing.
OH-Chol: (CAS 191173-82-7) is a crystalline solid with the chemical formula CHNO. It belongs to the sterol lipid class.
Mechanism of Action
Target of Action
It’s known that similar compounds interact with various cellular components, including receptors and enzymes, to exert their effects .
Biochemical Pathways
OH-Chol likely affects multiple biochemical pathways. Cholesterol, a related compound, is involved in more than 30 different steps organized into two biochemical pathways: the Bloch pathway and the Kandutsch–Russell pathway . It’s plausible that OH-Chol might interact with similar pathways.
Pharmacokinetics
Pharmacokinetics refers to how the body absorbs, distributes, metabolizes, and excretes a drug
Result of Action
It’s known that cholesterol, a related compound, plays a vital role in animal life, essential for the normal functioning of cells both as a structural component of cell membranes and as a precursor of steroid hormones and other key metabolites .
Action Environment
The environment can influence the action, efficacy, and stability of OH-Chol. Factors such as temperature, pH, and the presence of other molecules can affect how OH-Chol interacts with its targets and exerts its effects .
Preparation Methods
Synthetic Routes: Specific synthetic routes for OH-Chol are not widely documented. it can be synthesized through chemical modifications of cholesterol.
Reaction Conditions: Details on reaction conditions are limited, but OH-Chol likely involves amidation reactions to introduce the amino group.
Industrial Production:
Chemical Reactions Analysis
Reactions: OH-Chol may undergo various reactions typical of cholesterol derivatives, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example, amidation reactions typically involve amine coupling reagents.
Major Products: OH-Chol itself is a significant product, but its derivatives may have applications in drug delivery and gene therapy.
Scientific Research Applications
Gene Delivery: OH-Chol, when combined with other lipids (e.g., DOPE), forms lipoplexes for siRNA delivery and gene silencing.
Cancer Therapy: It has been used in cationic nanoparticles for intratumoral gene delivery in mouse models.
Liver Accumulation: Intravenous injection of OH-Chol lipoplexes results in liver accumulation.
Comparison with Similar Compounds
- OH-Chol’s uniqueness lies in its cationic modification, which enhances its gene delivery properties.
- Similar Compounds: Other cationic lipids, such as DOTAP and Lipofectamine, serve similar purposes.
Remember that OH-Chol’s detailed synthesis and industrial production methods may require further investigation. Researchers continue to explore its potential in drug delivery and gene therapy . . .
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-N-[2-(2-hydroxyethylamino)ethyl]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H56N2O2/c1-22(2)7-6-8-23(3)27-11-12-28-26-10-9-25-21-24(30(36)34-18-17-33-19-20-35)13-15-31(25,4)29(26)14-16-32(27,28)5/h9,22-24,26-29,33,35H,6-8,10-21H2,1-5H3,(H,34,36)/t23-,24+,26+,27-,28+,29+,31+,32-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLSSEJDKSHOEN-SDRVUZNUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)C(=O)NCCNCCO)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)C(=O)NCCNCCO)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H56N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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